5-Bromo-N-cyclopropyl-2-methylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-9(4-7(11)5-12-6)10(14)13-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOLWUNJXDIOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo N Cyclopropyl 2 Methylnicotinamide and Structural Analogs
Strategic Approaches to Nicotinamide (B372718) Core Construction
The formation of the central pyridine (B92270) amide framework is a critical phase in the synthesis. Both chemical and biological routes offer distinct advantages in constructing this core, providing access to nicotinamide and its analogs.
Chemical catalysis provides robust and scalable methods for creating the pyridine amide structure. A primary industrial method involves the catalytic hydration of pyridine nitriles. This process uses a solid heterogeneous catalyst to convert a nitrile group (e.g., 3-cyanopyridine) into a primary amide. google.com This approach is favored for its eco-friendliness and the potential for catalyst recycling, making it suitable for large-scale production. google.com
More recent advancements focus on the direct amidation of pyridine carboxylic acids. One such method employs borane-pyridine complexes as liquid catalysts. mdpi.com These catalysts facilitate the direct coupling of a wide range of carboxylic acids and amines under relatively mild conditions, tolerating various functional groups, including halogens, which is pertinent to the synthesis of the target molecule. mdpi.comresearchgate.net Research has shown that pyridine-borane can be an effective catalyst at low loadings (as low as 0.2–10 mol%), demonstrating broad substrate scope and providing amides in high yields. researchgate.net
Another innovative strategy is the organophosphorus-catalyzed three-component condensation. This method unites amines, carboxylic acids, and pyridine N-oxides in a single step to form 2-amidopyridines. nih.gov A phosphetane (B12648431) catalyst drives both the initial amide synthesis and its subsequent functionalization in an auto-tandem catalytic cascade, showcasing high chemoselectivity. nih.gov
| Method | Catalyst/Reagent | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Hydration | Solid Heterogeneous Catalyst | Pyridine Nitriles, Water | Eco-friendly, scalable, catalyst is recyclable. | google.com |
| Direct Catalytic Amidation | Pyridine-Borane Complex | Pyridine Carboxylic Acids, Amines | Low catalyst loading (5 mol%), tolerates halo-substituents, good to excellent yields. | mdpi.comresearchgate.net |
| Three-Component Condensation | Phosphetane Catalyst, Bromenium Oxidant | Carboxylic Acids, Amines, Pyridine N-Oxides | Convergent synthesis, forms and functionalizes amide in one pot. | nih.gov |
Biocatalysis offers a green alternative to chemical synthesis, utilizing enzymes to produce nicotinamide analogs with high specificity and under mild conditions. These methods often focus on the synthesis of key precursors like nicotinic acid or complex molecules like nicotinamide mononucleotide (NMN). nih.govnih.gov
One established enzymatic process is the conversion of 3-cyanopyridine (B1664610) into nicotinic acid using a nitrilase enzyme from microorganisms such as Rhodococcus rhodochrous J1, which can achieve a 100% yield. nih.govfrontiersin.org This bioconversion is a single-step reaction that avoids the harsh conditions and toxic byproducts associated with chemical oxidation methods. nih.govfrontiersin.org
Researchers are also exploring the use of synthetic nicotinamide cofactor biomimetics (NCBs) that can function with certain NAD(P)H-dependent enzymes, such as ene-reductases, potentially creating orthogonal redox systems within a single reactor. mdpi.com
| Enzyme | Source Organism | Reaction Catalyzed | Significance | Reference |
|---|---|---|---|---|
| Nitrilase | Rhodococcus rhodochrous J1 | 3-Cyanopyridine → Nicotinic Acid | High-yield (100%), single-step bioconversion to a key precursor. | nih.govfrontiersin.org |
| Ribose-phosphate diphosphokinase (PRS) | Engineered Mutant | Ribose-5-phosphate → PRPP | Rate-limiting step in NMN synthesis; engineered mutant increased activity by 334%. | nih.gov |
| Nicotinamide phosphoribosyltransferase (NAMPT) | Engineered Mutant | Nicotinamide + PRPP → NMN | Key step in the salvage pathway; engineered mutant increased activity by 57%. | nih.gov |
| Ene-reductase | Thermus scotoductus SA-01 | Redox reactions with NCBs | Works well with synthetic cofactors, enabling novel biocatalytic cascades. | mdpi.com |
Synthesis of the N-Cyclopropyl Amide Moiety
The final step in the synthesis of 5-Bromo-N-cyclopropyl-2-methylnicotinamide is the formation of the amide bond between the carboxylic acid of the pyridine core (5-bromo-2-methylnicotinic acid) and cyclopropylamine. This transformation is a standard amidation reaction, which can be achieved through several reliable protocols.
A common and effective method is to first activate the carboxylic acid. Reagents like thionyl chloride or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride. This intermediate readily reacts with cyclopropylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to form the desired N-cyclopropyl amide. The use of thionyl chloride is particularly efficient as it can be integrated into the synthesis following the bromination step. google.com
Alternatively, direct coupling methods using modern reagents avoid the need to isolate the reactive acyl chloride intermediate. Catalytic systems, such as the pyridine-borane complexes mentioned earlier, are capable of directly forming the amide bond between a carboxylic acid and an amine. mdpi.comresearchgate.net This approach offers milder reaction conditions and high functional group tolerance, which is advantageous when working with a multi-substituted molecule. mdpi.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nicotinamide |
| Pyridine |
| 3-Cyanopyridine |
| Pyridine N-oxide |
| Nicotinic Acid |
| Nicotinamide Mononucleotide (NMN) |
| Nicotinamide Adenine (B156593) Dinucleotide (NAD+) |
| D-Ribose |
| 5-bromo-2-methylnicotinic acid |
| Nicotinic acid hydrochloride |
| Bromine |
| Thionyl chloride |
| N-bromosuccinimide (NBS) |
| 2-methylnicotinic acid |
| 2-Aminopyridine |
| 1-butylpyridinium bromide |
| Hydrogen peroxide |
| Tosic anhydride |
| Cyclopropylamine |
| Oxalyl chloride |
| Triethylamine |
Amide Coupling Methodologies with Cyclopropylamine
The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in the synthesis of nicotinamides. The direct reaction is typically unfavorable, necessitating the use of coupling reagents to activate the carboxylic acid. rsc.org For the synthesis of this compound from 5-bromo-2-methylnicotinic acid and cyclopropylamine, several standard and advanced amide coupling methodologies are applicable.
Common methods involve the use of carbodiimide-based activators, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. rsc.org More contemporary reagents include phosphonium-based (e.g., BOP, PyBOP) and aminium/uronium-based (e.g., HATU, HBTU) salts, which are known for their high efficiency, fast reaction times, and mild conditions, making them suitable for complex or sensitive substrates. rsc.org
A greener approach to amide bond formation involves enzymatic catalysis. rsc.org For instance, immobilized lipases like Novozym® 435 from Candida antarctica have been successfully employed in the synthesis of various nicotinamide derivatives. rsc.orgrsc.org These biocatalytic methods can offer high yields under mild conditions, often in environmentally benign solvents, presenting a sustainable alternative to traditional chemical methods. rsc.org The reaction typically involves the aminolysis of a nicotinic ester (e.g., methyl 5-bromo-2-methylnicotinate) with cyclopropylamine. rsc.orgrsc.org
Below is a table summarizing common coupling reagents used for amide bond formation.
| Reagent Class | Examples | Common Additives | Key Features |
| Carbodiimides | EDC, DCC | HOBt, NHS | Widely used, cost-effective. rsc.org |
| Phosphonium Salts | BOP, PyBOP | --- | High reactivity, effective for hindered couplings. |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | DIPEA, Et3N | Fast reactions, low racemization, high yields. rsc.org |
| Enzymatic | Novozym® 435 | --- | Green, mild conditions, high selectivity. rsc.orgrsc.org |
Stereochemical Considerations in Cyclopropyl-Substituted Amides
The incorporation of a cyclopropyl (B3062369) group into an amide linkage, as in this compound, introduces unique stereochemical and conformational properties not typically observed in other aliphatic amides. acs.org Secondary amides generally exist predominantly in the Z-conformation (trans) due to steric hindrance. However, N-cyclopropyl amides exhibit an unusually high population of the E-rotamer (cis) conformation around the amide (carbonyl-nitrogen) bond, reaching up to 19% in apolar solvents. acs.org This deviation is attributed to the unique electronic and steric properties of the cyclopropyl ring.
Contemporary Catalytic Reactions in Nicotinamide Derivative Synthesis
Modern organic synthesis relies heavily on catalytic reactions to build molecular complexity efficiently. For halogenated nicotinamide derivatives like this compound, catalytic methods provide powerful tools for diversification and the construction of the core scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)
The bromine atom on the pyridine ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents by forming new carbon-carbon bonds. nih.gov The reactivity of the aryl halide in these couplings generally follows the order I > Br > OTf >> Cl. libretexts.org
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example. wikipedia.orglibretexts.org This reaction is exceptionally useful for synthesizing arylalkynes. libretexts.org The standard Sonogashira protocol employs a palladium(0) catalyst, such as Pd(PPh₃)₄, a copper(I) co-catalyst (e.g., CuI), and an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov
The mild conditions of the Sonogashira coupling make it compatible with a wide range of functional groups, enabling its use in the late-stage functionalization of complex molecules. wikipedia.org
A typical setup for a Sonogashira coupling reaction is outlined in the table below.
| Component | Example | Function |
| Aryl Halide | This compound | Electrophilic partner |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic partner nih.gov |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation libretexts.org |
| Copper Co-catalyst | CuI | Activates the alkyne nih.gov |
| Base | Triethylamine, Diethylamine | Neutralizes HX byproduct, can be the solvent wikipedia.org |
| Solvent | THF, DMF, or the amine base | Reaction medium |
Other important palladium-catalyzed reactions include the Suzuki coupling (using organoboron reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (forming C-N bonds). libretexts.orgmdpi.com
Nucleophilic Substitution Reactions for Halogenated Pyridines
Nucleophilic aromatic substitution (SₙAr) provides a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com On electron-deficient rings like pyridine, SₙAr reactions are feasible, particularly when an activating group is present and the leaving group is at an activated position (ortho or para to the ring nitrogen). The reaction typically proceeds through a two-step addition-elimination mechanism, forming a stable Meisenheimer intermediate. youtube.com
For halogenated pyridines, the reaction can be used to introduce various nucleophiles, such as amines, alkoxides, or thiolates. youtube.com However, these reactions often require elevated temperatures to overcome the activation energy associated with disrupting the ring's aromaticity. youtube.com The typical reactivity order for the leaving group in SₙAr is F > Cl ≈ Br > I, which is considered evidence for a rate-controlling addition step. nih.gov However, this order is not universal and can change depending on the specific substrate and reaction mechanism. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the reactivity is similar across chloro, bromo, and iodo derivatives. nih.gov While direct substitution of the 5-bromo group in the target molecule would be challenging without further activation, SₙAr reactions are a key strategy in the synthesis of precursors to functionalized pyridines. acs.orgnih.gov
Multi-Component and One-Pot Synthetic Sequences
Multi-component reactions (MCRs) and one-pot sequences represent highly efficient strategies in modern synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. nih.govresearchgate.net These approaches are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov
Several MCRs have been developed for the synthesis of nicotinamide and other pyridine derivatives. researchgate.net These often involve the condensation of aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia (B1221849) source to construct the pyridine ring. For example, a four-component reaction involving O-acetyl oximes, terminal ynones, sulfonyl azides, and an ammonium (B1175870) salt has been reported for the synthesis of complex nicotinimidamides. nih.gov Such strategies are significantly more efficient than traditional multi-step syntheses. nih.gov While a specific MCR for this compound may not be reported, the principles of MCRs are broadly applicable to the synthesis of its structural analogs, offering a powerful tool for exploring chemical space around the nicotinamide scaffold. researchgate.netresearchgate.net
Structure Activity Relationship Sar and Structural Biology of 5 Bromo N Cyclopropyl 2 Methylnicotinamide and Congeners
Elucidating the Molecular Determinants of Activity: Substituent Effects
The specific combination of substituents on the nicotinamide (B372718) scaffold defines the compound's physicochemical profile and its potential for interacting with biological macromolecules.
The cyclopropyl (B3062369) group attached to the amide nitrogen is a significant structural feature. In medicinal chemistry, cyclopropyl rings are valued as "rigid linkers" or isosteric replacements for alkenes. scientificupdate.com Their rigid, three-membered ring structure restricts the conformational flexibility of the amide side chain. researchgate.net This reduction in conformational entropy can be energetically favorable upon binding to a protein target, as less energy is lost to "freeze" the molecule in its bioactive conformation. researchgate.netnih.gov
From an electronic standpoint, the cyclopropane (B1198618) ring possesses a unique character. Its C-C bonds have enhanced π-character, and the C-H bonds are shorter and stronger compared to those in acyclic alkanes. researchgate.netnih.gov The cyclopropyl group is generally considered a good π-electron donor, a property that can influence the electronic environment of the adjacent amide and the pyridine (B92270) ring. researchgate.net This electronic nature, combined with its rigid structure, can enhance potency and modulate metabolic stability. scientificupdate.comnih.gov
The methyl group at the 2-position of the pyridine ring introduces both steric and electronic effects. Sterically, the 2-methyl group can influence the preferred conformation of the entire N-cyclopropylcarboxamide side chain by restricting its rotation around the bond connecting it to the pyridine ring. This steric hindrance can be crucial for orienting the molecule correctly within a protein's binding site.
Electronically, the methyl group is a weak electron-donating group, which can subtly alter the charge distribution of the pyridine ring. In the context of enzyme inhibition, even minor substitutions on the nicotinamide ring can significantly impact activity. For example, SAR studies on nicotinamide N-methyltransferase (NNMT) inhibitors have shown that small substituents at various positions on the pyridine ring are tolerated and can modulate potency. nih.gov The presence of the 2-methyl group is a key feature that differentiates the compound from the native NNMT substrate, nicotinamide, and can be exploited to achieve selective interactions.
The bromine atom at the 5-position of the pyridine ring plays a critical role in molecular recognition, primarily through its ability to form halogen bonds. Halogen atoms, particularly heavier ones like bromine and iodine, can engage in favorable non-covalent interactions with protein targets. nih.gov This interaction occurs due to a region of positive electrostatic potential on the halogen atom, known as a σ-hole, which can interact with nucleophilic atoms like oxygen, nitrogen, or sulfur in protein residues. biorxiv.org
The C-Br···O interaction, where the bromine atom interacts with a backbone carbonyl oxygen or an oxygen atom in an amino acid side chain, is a well-documented type of halogen bond. biorxiv.orgnih.gov The strength of this interaction is directional and can contribute significantly to binding affinity and selectivity. biorxiv.org Beyond classical halogen bonding, halogens can also act as hydrogen bond acceptors, interacting with donor groups like N-H or O-H in proteins. nih.gov The presence of bromine, therefore, offers a specific handle for anchoring the ligand within a binding pocket and enhancing its affinity for a target protein. biorxiv.org
Structure-Activity Investigations Across Diverse Biological Targets
The unique structural features of 5-Bromo-N-cyclopropyl-2-methylnicotinamide suggest its potential to interact with enzymes that recognize the nicotinamide scaffold, such as NNMT, or with protein modules that have pockets amenable to its specific substituents, like bromodomains.
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds. nih.govacs.org Its active site has distinct pockets to accommodate both the nicotinamide substrate and the methyl-donor cofactor, S-adenosyl-L-methionine (SAM). nih.gov The crystal structure of human NNMT shows that the nicotinamide substrate is positioned by hydrophobic interactions and key hydrogen bonds. nih.gov Specifically, the amide group of nicotinamide forms hydrogen bonds with the side chains of residues D197, S201, and S213, while the pyridine ring is held in place by hydrophobic interactions with residues like Y204 and L164. nih.gov
For an inhibitor like this compound, the core nicotinamide portion would be expected to occupy the same binding site as the natural substrate.
The N-cyclopropyl amide would project from the ring. The rigidity of the cyclopropyl group could optimize interactions within the pocket. SAR studies of other NNMT inhibitors have shown that modifications at this position are critical for potency. nih.gov
The 2-methyl group would occupy a space adjacent to the core ring, potentially forming van der Waals interactions and influencing the orientation of the amide side chain for optimal binding.
The 5-bromo substituent is positioned to form a halogen bond, likely with a backbone carbonyl oxygen in the nicotinamide binding pocket, providing an additional, potent interaction that is absent in the natural substrate.
The development of potent NNMT inhibitors often involves modifying the nicotinamide scaffold. nih.govacs.org The combination of substituents in this compound represents a rational design strategy to enhance binding affinity over the endogenous substrate.
Table 1: Structure-Activity Relationship of Selected Nicotinamide Analogues as NNMT Inhibitors This table presents data for related compounds to illustrate the effects of substitutions on the nicotinamide scaffold.
| Compound | Substitution Pattern | NNMT Inhibition (IC50, µM) | Reference |
|---|---|---|---|
| Nicotinamide | Parent Compound | ~430 (KM) | nih.gov |
| Bisubstrate Inhibitor 5 | Linked Nicotinamide and Adenosine (B11128) mimics | 29 | nih.gov |
| Bisubstrate Inhibitor 6 | Optimized Linker and Amino Acid | 2.7 (Kd) | nih.gov |
| II559 | Bisubstrate Inhibitor | 0.0012 (Ki) | acs.orgnih.gov |
| II802 | Bisubstrate Inhibitor | 0.0016 (Ki) | acs.orgnih.gov |
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) (KAc) residues on histone tails. nih.govnih.gov This interaction is mediated by a conserved bromodomain module, which features a deep, largely hydrophobic pocket that accommodates the acetyl-lysine side chain. acs.org Potent BET inhibitors, such as the well-studied compound (+)-JQ1, are designed to mimic the acetylated lysine and bind selectively within this pocket. nih.govresearchgate.net
There is currently no published evidence to suggest that this compound or related nicotinamide analogs are inhibitors of BET bromodomains. The structural and chemical features of canonical BET inhibitors are quite distinct from nicotinamide derivatives. The BET acetyl-lysine binding site forms a critical hydrogen bond with the acetylated amine of the lysine residue, an interaction facilitated by a conserved asparagine residue within the bromodomain. acs.org The pharmacophore of a typical BET inhibitor is designed to replicate this key interaction.
This compound lacks the key structural motifs required for high-affinity binding to the KAc pocket. While its substituents could form some interactions within the pocket, it is not an optimal mimic of acetyl-lysine and is therefore unlikely to be a potent or selective BET inhibitor. The development of BET inhibitors has focused on different chemical scaffolds entirely. nih.govnih.gov
Table 2: Binding Affinity of Selected Canoncial BET Bromodomain Inhibitors This table presents data for well-established BET inhibitors to provide context on the properties of potent ligands for this target class.
| Compound | Target | Inhibition / Binding | Reference |
|---|---|---|---|
| (+)-JQ1 | Pan-BET | Selectively binds to KAc pocket | nih.govresearchgate.net |
| BI2536 (Kinase Inhibitor) | BRD4 | IC50 = 25 nM | nih.govacs.org |
| TG101209 (Kinase Inhibitor) | BRD4 | IC50 = 130 nM | nih.govacs.org |
| I-BET762 (Molibresib) | Pan-BET (BRD2/3/4) | Potent pan-BET inhibitor | nih.gov |
| Generic BET Inhibitor | BRD4 | IC50 < 500 nM | glpbio.com |
Modulatory Effects on Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Positive Allosteric Sites
Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5) are of significant interest for their potential in treating central nervous system disorders. The allosteric binding site on mGlu5 is targeted by a diverse range of chemical structures. While direct studies on this compound are lacking, the general structure-activity relationships (SAR) of mGlu5 PAMs often involve an aromatic core, which in this case is the brominated pyridine ring. The N-cyclopropyl-nicotinamide portion could potentially interact with the transmembrane helices that form the allosteric pocket. The potency and efficacy of such interactions are highly dependent on the specific conformational changes induced by the ligand binding.
Inhibition of IRAK4 Kinase Pathways
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, making it a target for anti-inflammatory therapies. nih.gov Inhibitors of IRAK4 often feature a heterocyclic core that can form key hydrogen bonds within the ATP-binding site of the kinase. nih.gov For instance, compounds with a 5-aryl-2,4-diaminopyrimidine core have been identified as potent IRAK4 inhibitors. nih.gov The 5-bromo-2-methylnicotinamide core of the subject compound could theoretically occupy a similar space. The N-cyclopropyl group, being a small, rigid substituent, can influence selectivity and potency by interacting with nearby hydrophobic residues. nih.gov The bromine atom at the 5-position of the pyridine ring can significantly impact binding affinity through halogen bonding or by influencing the electronic properties of the aromatic system. nih.gov
Engagement with Lysine Specific Demethylase 1 (LSD1)
Lysine-specific demethylase 1 (LSD1) is an epigenetic modulator and a target in cancer therapy. nih.gov Inhibitors of LSD1 often mimic the substrate of the enzyme. While many known LSD1 inhibitors are based on tranylcypromine (B92988) or other scaffolds, the nicotinamide structure itself is a key component of NAD+, a cofactor for sirtuins, another class of enzymes involved in histone modification. While not a direct analogue, the nicotinamide core of this compound could potentially interact with the cofactor binding site or other allosteric sites on LSD1. The specific substitutions on the nicotinamide ring would be critical in determining any inhibitory activity.
Inhibition of METTL3
The methyltransferase-like 3 (METTL3) enzyme is a key component of the m6A RNA methyltransferase complex and a target in oncology. There is no direct evidence to suggest that this compound would inhibit METTL3.
Antimycobacterial Activity and Quinolone Analogies
There is currently no available data on the antimycobacterial activity of this compound.
Enzyme Inhibitory Effects
While direct experimental data on the inhibitory profile of this compound against a broad spectrum of enzymes is not extensively published, the nicotinamide scaffold is a well-established pharmacophore in the design of various enzyme inhibitors. The specific substitutions on the pyridine ring and the amide nitrogen of this compound are crucial for its potential target engagement and inhibitory activity.
BCL-ABL Kinase: The BCL-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). nih.gov The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. nih.gov Several successful TKIs are ATP-competitive inhibitors. nih.gov Nicotinamide-based compounds have been explored as potential BCL-ABL inhibitors. For instance, alkynylnicotinamide derivatives have been investigated for their ability to target the drug-resistant ABL1(T315I) mutant kinase. nih.gov The structural design of these inhibitors often focuses on creating molecules that can bind to the inactive conformation of the kinase, which can confer greater selectivity. nih.gov
VEGF Receptor 2 (VEGFR-2) Kinase: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. rsc.org Inhibition of VEGFR-2 is a validated strategy in cancer therapy. The pyridine scaffold, a core component of nicotinamide, is present in several known VEGFR-2 inhibitors. kcl.ac.uk Research has demonstrated that nicotinamide derivatives can be designed to possess potent anti-proliferative and VEGFR-2 inhibitory activities. rsc.org For example, certain nicotinamide-based compounds have shown sub-micromolar IC50 values against VEGFR-2. rsc.org The design of these inhibitors often incorporates key pharmacophoric features necessary for interaction with the VEGFR-2 catalytic pocket. nih.gov
mTOR (mammalian Target of Rapamycin): mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. nih.gov Nicotinamide itself has been shown to modulate mTOR signaling pathways. nih.govresearchgate.net Specifically, nicotinamide can impair T-cell effector transition by reducing mTORC1 activity. researchgate.net This effect appears to be independent of NAD+ metabolism and impacts the translation of key cytokines like IFNγ. researchgate.net The ability of nicotinamide and its derivatives to influence mTOR signaling suggests that appropriately substituted analogs could be developed as specific mTOR inhibitors.
PDE 10A (Phosphodiesterase 10A): PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers that play crucial roles in signal transduction. researchgate.net PDE10A is highly expressed in the striatum of the brain, making it a target for the treatment of neurological and psychiatric disorders like schizophrenia. nih.gov While the direct inhibition of PDE10A by this compound is not documented, the core nicotinamide structure is a key component of NAD and NADP, which are involved in numerous cellular redox reactions, and the structural similarity could be a starting point for inhibitor design.
BTK (Bruton's Tyrosine Kinase): BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. nih.gov Notably, a nicotinamide core served as a starting point in the fragment-based discovery of BTK inhibitors. nih.gov This initial fragment was strategically modified to develop more advanced and potent inhibitors, highlighting the value of the nicotinamide scaffold in targeting the BTK active site. nih.gov
Rational Design Principles for Optimizing Potency and Target Specificity
The optimization of a lead compound like this compound into a potent and selective drug candidate involves several key medicinal chemistry strategies.
Fragment-Based Drug Design Strategies
Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to the target protein. capes.gov.br These initial hits are then optimized to increase their affinity and selectivity. The nicotinamide moiety can be considered a valuable starting fragment for the design of kinase inhibitors.
The process often begins with the identification of a fragment that binds to the ATP-binding site of a kinase. Through techniques like X-ray crystallography, the binding mode of the fragment is determined, providing a structural basis for optimization. nih.gov The fragment can then be "grown" by adding chemical substituents that make additional favorable interactions with the protein, thereby increasing potency.
In the context of this compound, the nicotinamide core could serve as the initial fragment. The subsequent addition of the 5-bromo, 2-methyl, and N-cyclopropyl groups would be the result of an optimization process to enhance binding affinity and selectivity for a particular target kinase. For example, the discovery of BTK inhibitors has been successful starting from a nicotinamide core. nih.gov
| Strategy | Description | Relevance to this compound |
| Fragment Screening | Identification of low-molecular-weight compounds that bind to the target. | The nicotinamide core is a potential starting fragment for various enzyme targets. |
| Fragment Growing | Iterative addition of chemical groups to a fragment to increase affinity. | The bromo, methyl, and cyclopropyl groups can be seen as additions to a nicotinamide fragment to enhance potency. |
| Structure-Based Design | Use of structural information (e.g., X-ray crystallography) to guide optimization. | Understanding the binding pocket of a target enzyme would inform the optimal placement of substituents on the nicotinamide ring. |
Transition-State Mimicry in Enzyme Inhibition
Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. Transition-state mimics are stable molecules designed to resemble this unstable transition state. nih.gov By binding tightly to the enzyme's active site, they can act as potent inhibitors. nih.gov
This principle has been applied to the design of inhibitors for various enzymes, including those that utilize nicotinamide as a substrate. For example, in the case of nicotinamide N-methyltransferase (NNMT), inhibitors have been designed to mimic the transition state of the methylation reaction. rsc.orgkcl.ac.uk These inhibitors often incorporate structural features of both the nicotinamide substrate and the S-adenosyl-L-methionine (SAM) cofactor. researchgate.net By covalently linking fragments of these substrates, bisubstrate-like compounds can be created that occupy both binding sites and effectively inhibit the enzyme. rsc.orgkcl.ac.uk
While this compound is not a bisubstrate analog, the principle of mimicking key interactions of a substrate in its transition state is a fundamental concept in rational drug design that could inform the selection of substituents on the nicotinamide scaffold to maximize binding affinity.
Ligand Efficiency and Lipophilic Ligand Efficiency in Compound Optimization
During the drug discovery process, it is not enough to simply increase the potency of a compound. It is also crucial to maintain favorable physicochemical properties to ensure good oral bioavailability and minimize off-target effects. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two important metrics used to guide this optimization process. sciforschenonline.org
Ligand Efficiency (LE) measures the binding energy of a compound per non-hydrogen atom. It is a way to assess how efficiently a molecule uses its size to bind to its target. A higher LE value is generally desirable, especially in the early stages of drug discovery, as it suggests that the molecule has a good starting point for optimization. wikipedia.org
Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) - logP. wikipedia.org A high LLE value (typically > 5) indicates that a compound achieves high potency without being excessively greasy. sciforschenonline.org This is important because high lipophilicity can lead to poor solubility, increased metabolic clearance, and promiscuous binding to off-target proteins. sciforschenonline.org
The optimization of a compound like this compound would involve a careful balancing act of increasing potency while maintaining or improving LE and LLE. This could be achieved by adding substituents that contribute significantly to binding affinity without disproportionately increasing the size or lipophilicity of the molecule.
| Metric | Formula | Desirable Value | Significance in Optimization |
| Ligand Efficiency (LE) | pIC50 / Number of Heavy Atoms | High | Indicates efficient use of molecular size for binding. |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 | Shows high potency is not solely due to increased lipophilicity, reducing risks of poor ADME properties. |
Advanced Computational and Theoretical Methodologies in Nicotinamide Research
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular modeling and docking are foundational techniques in computational drug discovery, offering predictions of how a ligand, such as 5-Bromo-N-cyclopropyl-2-methylnicotinamide, might interact with a biological target. These methods are instrumental in identifying potential protein targets and optimizing the binding affinity of the ligand.
Docking simulations would be employed to predict the binding orientation and affinity of this compound within the active site of a target protein. By generating a series of possible conformations, or poses, and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, researchers can identify the most probable binding mode. This information is critical for understanding the mechanism of action and for guiding further structural modifications to enhance efficacy. For instance, docking studies could reveal key amino acid residues that form hydrogen bonds with the amide group or the pyridine (B92270) nitrogen of the compound, highlighting their importance for binding.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| Protein Kinase X | -9.2 | Tyr123, Leu178, Asp201 | Amide N-H with Asp201 backbone |
| Bromodomain Y | -8.5 | Asn45, Phe52, Trp81 | Pyridine N with Asn45 side chain |
| Enzyme Z | -7.8 | Val33, Ile67, Ser99 | Carbonyl O with Ser99 side chain |
Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. For this compound, DFT can be used to calculate a range of molecular properties that govern its reactivity and interactions.
These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate a molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. The MEP map visually represents the electrostatic potential on the molecule's surface, with red areas indicating regions of negative potential (likely to act as hydrogen bond acceptors) and blue areas indicating positive potential (likely to be hydrogen bond donors). This information is invaluable for predicting how the molecule will interact with its biological target on an electronic level. For example, a study on the related compound 5-Bromo-2-Hydroxybenzaldehyde utilized DFT to analyze its molecular stability and electronic properties. nih.gov
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Region of electron donation |
| LUMO Energy | -1.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 3.2 D | Measure of molecular polarity |
Molecular Dynamics Simulations for Conformational Landscapes and Binding Events
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can explore the conformational landscape of this compound and the dynamics of its binding to a target protein.
MD simulations can reveal the flexibility of the cyclopropyl (B3062369) and methyl groups and how their orientations might change upon binding. Furthermore, these simulations can assess the stability of the predicted binding poses from docking studies. By observing the trajectory of the ligand within the binding site over nanoseconds or even microseconds, researchers can confirm whether the initial docked pose is stable or if the ligand adopts other favorable conformations. These simulations can also provide insights into the role of water molecules in the binding event and calculate the free energy of binding, offering a more accurate prediction of binding affinity than docking scores alone.
Structure-Based Drug Design and In Silico Screening
The insights gained from molecular modeling, DFT, and MD simulations directly inform structure-based drug design (SBDD). If the initial compound shows promising, but suboptimal, binding, SBDD can be used to rationally design derivatives with improved properties. For this compound, this could involve modifying the substituents on the pyridine ring to enhance interactions with the target protein.
In silico screening, or virtual screening, is another powerful application of these computational methods. Large chemical libraries can be computationally screened against a target protein to identify other potential "hit" compounds. This process is significantly faster and more cost-effective than traditional high-throughput screening. Novel molecules with similar scaffolds to this compound could be identified and prioritized for synthesis and experimental testing based on their predicted binding affinities and interaction profiles.
Application of Artificial Intelligence and Machine Learning in Chemical Space Exploration
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the exploration of vast chemical spaces. nih.gov These technologies can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. mdpi.com
For this compound, AI and ML could be used in several ways. Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), could be employed to design novel molecules with similar desirable properties. mdpi.com Predictive ML models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives, helping to identify potential liabilities early in the discovery process. mdpi.com By analyzing patterns in large biological datasets, AI can also help in identifying novel potential targets for this nicotinamide (B372718) derivative. mdpi.com
| AI/ML Application | Description | Potential Outcome for this compound |
| Generative Models | Algorithms that create new chemical structures based on learned patterns. | Design of novel analogs with potentially higher efficacy and better safety profiles. |
| Predictive ADMET | Machine learning models trained to predict pharmacokinetic and toxicity properties. | Early identification of potential developmental challenges for the compound. |
| Target Identification | AI algorithms that analyze biological data to propose novel drug targets. | Discovery of new therapeutic applications for the compound. |
State of the Art Analytical Characterization in Research for 5 Bromo N Cyclopropyl 2 Methylnicotinamide
Advanced Spectroscopic Techniques for Comprehensive Structural Proof
Spectroscopic methods are indispensable for elucidating the precise molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition and connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 5-Bromo-N-cyclopropyl-2-methylnicotinamide, ¹H NMR spectroscopy provides definitive proof of its structure by identifying the chemical environment of every proton. The expected proton signals, based on the compound's structure, would confirm the presence of all key functional groups.
The structural features that would be confirmed by ¹H NMR include:
Pyridine (B92270) Ring Protons: Two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their splitting patterns would confirm their positions relative to each other and the bromine atom.
N-Cyclopropyl Protons: A set of complex signals in the aliphatic region, characteristic of the magnetically non-equivalent protons on the three-membered ring.
Amide Proton: A signal corresponding to the N-H proton, which may be broadened and its chemical shift can be dependent on solvent and concentration.
Methyl Protons: A sharp singlet in the aliphatic region, integrating to three protons, confirming the presence of the methyl group attached to the pyridine ring.
Patent literature confirms the synthesis of this compound as an intermediate and its subsequent characterization, where NMR would be a primary tool for structural verification. nih.gov
Table 1: Predicted ¹H NMR Spectral Characteristics for this compound
| Structural Unit | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Pyridine H | 7.5 - 8.5 | Doublet, Doublet | 2H |
| Amide NH | 7.0 - 9.0 | Broad Singlet | 1H |
| Cyclopropyl (B3062369) CH | 2.8 - 3.0 | Multiplet | 1H |
| Methyl CH₃ | 2.4 - 2.6 | Singlet | 3H |
Note: Predicted values are estimates. Actual experimental values can vary based on solvent and instrument parameters.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass is then compared to the theoretical mass calculated from its chemical formula, C₁₀H₁₁BrN₂O.
The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing further confidence in the presence of the halogen. An experimental mass measurement that matches the theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition.
Table 2: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Theoretical Monoisotopic Mass | 253.0082 Da |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are vital for separating a compound from any unreacted starting materials, byproducts, or other impurities, thereby ensuring its purity.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic compounds. In the context of the synthesis of this compound, a reversed-phase HPLC method would typically be developed. The compound would be injected onto a column (e.g., a C18 column) and eluted with a mobile phase, such as a gradient of water and acetonitrile (B52724) containing a small amount of modifier like formic acid. A UV detector would monitor the eluent, and the purity of the compound would be determined by the percentage of the total peak area that corresponds to the main product peak. This technique is crucial for confirming that the intermediate meets the required purity specifications for subsequent reactions.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation that can handle higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity. For an intermediate like this compound, UPLC is particularly useful for high-throughput purity screening and for rapidly monitoring the progress of its synthesis, allowing for precise determination of reaction completion.
Table 3: Representative Chromatographic Purity Analysis Data
| Technique | Retention Time (min) | Peak Area (%) | Purity Assessment |
|---|---|---|---|
| HPLC | 4.72 | >98% | High Purity |
Note: Values are representative examples of a typical purity analysis.
X-ray Co-Crystallography for Protein-Ligand Complex Structures
X-ray co-crystallography is the gold standard for determining the three-dimensional structure of a molecule and for visualizing how a ligand binds to its protein target at an atomic level. This technique involves growing a crystal of the protein in complex with the ligand and then diffracting X-rays off the crystal to determine the arrangement of atoms.
For this compound, which is identified as a synthetic intermediate, it is not expected to be the final molecule that binds to a biological target. nih.gov Therefore, it is not a candidate for protein co-crystallization studies itself. A search of the Protein Data Bank (PDB), the worldwide repository for 3D structural data of biological macromolecules, reveals no deposited co-crystal structures for this specific compound. Instead, the derivatives synthesized from this intermediate would be the molecules subjected to co-crystallography studies with their intended protein targets, such as kinases or receptors, to understand their mechanism of action.
Development and Application of Biochemical and Biophysical Assays
Biochemical and biophysical assays are fundamental tools for characterizing the interaction of a compound with its biological target. These assays provide quantitative data on binding affinity, enzyme inhibition, and target engagement within a cellular environment.
Quantitative enzymatic inhibition assays are designed to measure the ability of a compound to interfere with the activity of a specific enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used, robust, and sensitive assay format for this purpose, particularly for high-throughput screening. nih.govresearchgate.net
The principle of a TR-FRET assay involves a donor fluorophore (often a lanthanide) and an acceptor fluorophore. researchgate.net In a typical kinase assay, for example, an antibody specific to a phosphorylated substrate is labeled with the acceptor, while the donor might be linked to the substrate or another binding partner. nih.govyoutube.com When the enzyme is active and phosphorylates its substrate, the binding of the antibody brings the donor and acceptor into close proximity, allowing for energy transfer and the generation of a specific fluorescent signal. An inhibitor would prevent this phosphorylation, leading to a decrease in the FRET signal.
No public data from TR-FRET or other enzymatic inhibition assays for This compound could be located. Should such research be conducted, the data would typically be presented in a table format, detailing the specific enzyme target and the corresponding IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Table 1: Illustrative Data Table for TR-FRET Enzymatic Inhibition Assay
This table is for illustrative purposes only. No data is available for this compound.
| Target Enzyme | Compound | IC₅₀ (nM) |
|---|---|---|
| Example Kinase 1 | This compound | Data not available |
Ligand binding assays are used to confirm that a compound physically interacts with its intended protein target. Target engagement assays go a step further to verify this binding occurs within a complex biological environment like living cells or even in vivo. nih.gov
A prominent method for assessing target engagement is the Cellular Thermal Shift Assay (CETSA). nih.govannualreviews.orgacs.org This technique is based on the principle that a protein's thermal stability increases when a ligand is bound to it. nih.gov In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified. drugtargetreview.com A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. annualreviews.org
No research findings detailing the use of CETSA or other ligand binding assays to evaluate the target engagement of This compound are available in the public literature.
Table 2: Illustrative Data Table for Cellular Thermal Shift Assay (CETSA)
This table is for illustrative purposes only. No data is available for this compound.
| Target Protein | Compound | ΔTₘ (°C) |
|---|---|---|
| Example Target A | This compound | Data not available |
Metabolomic Approaches for Pathway Analysis in Biological Systems
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. nih.govnih.gov When a compound engages a target enzyme within a metabolic pathway, it can lead to changes in the concentrations of upstream substrates and downstream products. By comparing the metabolomic profiles of systems treated with a compound to untreated controls, researchers can gain insights into the compound's mechanism of action and its broader effects on cellular metabolism. mdpi.complos.org
This approach can reveal not only the intended on-target effects but also potential off-target activities by identifying unexpected changes in various metabolic pathways. nih.gov Techniques such as mass spectrometry coupled with liquid or gas chromatography are typically employed for these analyses. nih.gov
A search for metabolomic studies involving This compound did not yield any results. Therefore, there is no information on how this compound may alter specific metabolic pathways in biological systems.
Future Perspectives and Broader Academic Impact of 5 Bromo N Cyclopropyl 2 Methylnicotinamide Research
Exploration as a Chemical Probe for Biological Pathway Elucidation
The nicotinamide (B372718) scaffold is a fundamental component of the essential redox co-factor nicotinamide adenine (B156593) dinucleotide (NAD). nih.govnih.gov Synthetic NAD analogs serve as invaluable molecular tools to investigate, monitor, and modulate the activity of NAD-dependent enzymes and related biological processes. nih.govnih.gov These processes are central to cellular signaling, DNA repair, stress response, and immune function. nih.govnih.gov
The unique structure of 5-Bromo-N-cyclopropyl-2-methylnicotinamide makes it a candidate for development as a chemical probe. The bromine atom can be leveraged for various applications, including as a handle for "click" chemistry or for introducing reporter tags, which would enable the tracking and identification of its molecular targets within a cell. Furthermore, the cyclopropyl (B3062369) group can enhance binding affinity and metabolic stability, properties that are highly desirable for effective chemical probes. nih.gov
Future research could focus on synthesizing derivatives of this compound that incorporate photoaffinity labels or other reactive groups. These probes could be used to identify novel binding partners and to elucidate the roles of specific NAD-dependent enzymes in various cellular pathways. Such studies could provide a deeper understanding of the links between metabolic pathways and disease states. nih.gov
Integration into Synthetic Biology for Novel Biocatalytic Applications
Synthetic biology aims to design and construct new biological parts, devices, and systems with novel functionalities. nih.gov A key area of research within this field is the engineering of metabolic pathways and the development of non-natural cofactors to create orthogonal biological systems. nih.govnih.gov
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of desired substances. nih.govresearchgate.netmdpi.com Nicotinamide derivatives are central to these efforts as precursors for the biosynthesis of NAD and its analogs. nih.govnih.gov Engineered microorganisms can be designed to utilize non-natural nicotinamide precursors, like this compound, to produce novel cofactor analogs.
The integration of this compound into engineered metabolic pathways could lead to the production of high-value chemicals. mdpi.com For instance, by introducing enzymes that can specifically utilize a brominated and cyclopropyl-containing cofactor, researchers could create pathways that are insulated from the host cell's native metabolism, thereby improving yield and specificity. nih.gov
There is a growing interest in developing non-natural cofactors, also known as nicotinamide cofactor analogs or biomimetics, to drive enzymatic reactions. nih.govwikipedia.orgnih.gov These synthetic cofactors can offer advantages over their natural counterparts, such as enhanced stability and altered redox potentials. wikipedia.orgacs.org They can be used in biocatalysis for the production of valuable compounds like chiral alcohols and amines. wikipedia.org
This compound could serve as a precursor for the synthesis of a novel non-natural cofactor. The electronic properties conferred by the bromine atom and the conformational constraints imposed by the cyclopropyl group could result in a cofactor with unique reactivity. nih.gov Enzymes could then be engineered through directed evolution to specifically recognize and utilize this non-natural cofactor, creating a bio-orthogonal system for targeted chemical transformations. nih.gov This approach has been successfully demonstrated with other nicotinamide analogs, such as nicotinamide mononucleotide (NMN) and nicotinamide cytosine dinucleotide (NCD). nih.govnih.govmdpi.com
Contribution to the Discovery of Novel Chemical Entities
The discovery of new chemical entities with therapeutic potential is a major goal of medicinal chemistry. Nicotinamide derivatives have shown a broad range of pharmacological activities, including anticancer and anti-angiogenic effects. nih.govresearchgate.net The strategy of modifying existing pharmacophores is a common approach in drug discovery to develop derivatives with improved properties. researchgate.netacs.org
The unique combination of a brominated nicotinamide and a cyclopropylamide in this compound makes it a promising starting point for the development of new drugs. The cyclopropyl group is a versatile feature in drug design, known to enhance potency, improve metabolic stability, and reduce off-target effects. nih.gov The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can improve binding affinity to protein targets.
Structure-activity relationship (SAR) studies starting from this scaffold could lead to the identification of potent and selective inhibitors of various enzymes, such as histone deacetylases (HDACs) or DNA demethylases, which have been targeted with other nicotinamide derivatives. nih.govrsc.org The exploration of such derivatives could lead to the discovery of novel therapeutic agents for a range of diseases. nih.gov
Interdisciplinary Research Opportunities in Chemical Biology
The study of this compound is inherently interdisciplinary, bridging organic synthesis, biochemistry, molecular biology, and computational chemistry. umich.edu The synthesis of this compound and its derivatives requires expertise in modern organic chemistry. mdpi.com Investigating its biological effects will necessitate the tools of chemical biology to probe cellular systems and identify molecular targets. nih.gov
Computational methods, such as molecular docking and density functional theory, can be employed to predict the binding modes of these compounds with target proteins and to understand their electronic properties. chemrxiv.org This synergy between experimental and computational approaches will be crucial for rationally designing new molecules with desired functions.
The potential applications of this compound and its derivatives in areas like biocatalysis and drug discovery will foster collaborations between academic researchers and industrial partners, accelerating the translation of fundamental research into practical applications.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-N-cyclopropyl-2-methylnicotinamide?
A common method involves refluxing brominated nicotinamide derivatives with cyclopropylamine in tetrahydrofuran (THF) using potassium carbonate as a base. Reaction progress can be monitored via Thin Layer Chromatography (TLC), and the product is purified using column chromatography. Structural confirmation employs Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Q. How can researchers ensure the compound’s purity and structural integrity?
Purity is validated via High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection. Structural confirmation combines H/C NMR for functional group analysis, MS for molecular weight verification, and elemental analysis to confirm stoichiometry. Stability under varying pH and temperature conditions should also be assessed .
Q. What safety protocols are essential for handling this compound?
Due to its brominated nature, use a fume hood, nitrile gloves, and protective eyewear. Store in a cool, dry environment away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal in halogenated waste containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Systematically modify substituents (e.g., cyclopropyl group, bromine position) and evaluate bioactivity using kinase inhibition assays or cellular viability screens. Pair experimental data with computational docking studies to map interactions with targets like ATP-binding pockets .
Q. What methodologies resolve contradictions in bioactivity data across assays?
Use orthogonal validation techniques:
Q. How can computational modeling predict the compound’s reactivity or metabolite profiles?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic sites. Molecular Dynamics (MD) simulations model solvation effects, while in silico tools like SwissADME predict metabolic stability and cytochrome P450 interactions .
Q. What experimental designs optimize reaction yields and scalability?
Employ factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions. For scalability, transition from batch to flow chemistry while monitoring exothermicity and byproduct formation .
Q. How can researchers integrate findings into broader biochemical pathway models?
Combine transcriptomic profiling (e.g., RNA-seq) of treated cells with pathway enrichment tools (e.g., KEGG, Reactome). Validate hypotheses using gene knockout models or selective inhibitors to isolate pathway contributions .
Q. What strategies validate target engagement in complex biological systems?
Use isothermal titration calorimetry (ITC) for affinity measurements in vitro and positron emission tomography (PET) tracers for in vivo tracking. Cross-validate with CRISPR-Cas9 knockout models to confirm phenotypic dependency on the target .
Q. How are in vitro findings translated to preclinical in vivo models?
Conduct pharmacokinetic (PK) studies to assess absorption, distribution, and half-life. Use murine xenograft models for efficacy testing, paired with pharmacodynamic (PD) biomarkers (e.g., phosphorylated kinases). Adjust formulations (e.g., PEGylation) to enhance bioavailability .
Methodological Notes
- Data Interpretation : Cross-reference spectral data (NMR, MS) with databases like NIST or PubChem to avoid misassignment .
- Assay Design : Include positive/negative controls (e.g., known kinase inhibitors) to minimize false positives in bioactivity screens .
- Theoretical Frameworks : Align mechanistic studies with established models (e.g., lock-and-key vs. induced-fit enzyme inhibition) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
